molecular formula C16H15N3OS B2921949 8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-48-5

8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2921949
CAS No.: 896333-48-5
M. Wt: 297.38
InChI Key: BPJMOXNHZHRNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyrido-triazinone core. Its structure includes a rigid, planar pyrido[1,2-a][1,3,5]triazin-4-one scaffold, which prevents tautomerization and enhances stability . This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling or Mannich-type reactions, methods widely used for analogous triazinones . Its structural features make it a candidate for medicinal chemistry applications, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

8-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-8-9-19-14(10-11)17-15(18-16(19)20)21-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMOXNHZHRNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound that has garnered attention for its potential biological activities. With a molecular formula of C16H15N3OS and a molecular weight of 297.38 g/mol, this compound is characterized by its unique structural features that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H15N3OS
Molecular Weight297.38 g/mol
PurityTypically 95%
IUPAC Name8-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one

The biological activity of this compound appears to be linked to its ability to interact with various biochemical pathways. Preliminary studies suggest that compounds with similar structures can act as inhibitors of critical enzymes involved in metabolic pathways of pathogens.

Inhibition of Trypanothione Reductase (TR)

Research indicates that derivatives of this compound may function as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in target cells. This increase in ROS can disrupt cellular homeostasis and induce cell death in parasites such as Trypanosoma brucei, which causes human African trypanosomiasis .

Efficacy Against Pathogens

Recent studies have evaluated the efficacy of this compound against various pathogens:

Trypanosoma brucei

In vitro studies have shown that this compound exhibits significant inhibitory effects on T. brucei, with IC50 values in the micromolar range. The compound was found to disrupt cytokinesis and mitochondrial division in treated parasites .

Leishmania spp.

Similar compounds have demonstrated activity against Leishmania species by targeting metabolic pathways essential for parasite survival. The specific impact on ROS levels and mitochondrial function suggests a potential for developing treatments for leishmaniasis .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on TR Inhibition : A study involving the synthesis of various derivatives indicated that certain modifications could enhance TR inhibition, leading to improved efficacy against T. brucei. The study reported that compounds with specific substitutions significantly reduced parasite viability at concentrations below 10 µM .
  • Cytotoxicity Assessment : In another assessment using the MTT assay, various concentrations of the compound were tested against cultured cells infected with T. brucei. Results showed a dose-dependent decrease in cell viability, correlating with increased ROS levels and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one and related derivatives:

Compound Name Substituents Synthesis Method Biological Activity/Properties Key References
This compound - 8-methyl
- 2-((1-phenylethyl)thio
Suzuki coupling/Mannich reaction High lipophilicity; potential antimicrobial activity
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e1) - 6-methyl
- 2-amino
Alkylation of 2-aminopyridine Moderate antibacterial activity; lower lipophilicity compared to thioether derivatives
2-Diethylamino-7-(3’-thiophenyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8h) - 7-(3’-thiophenyl)
- 2-diethylamino
Suzuki cross-coupling Strong bactericidal activity against Gram-positive bacteria
2-Phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 2-phenyl Cyclocondensation Limited bioactivity; used as a scaffold for further functionalization
2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 8-methyl
- 2-[(4-chlorobenzyl)sulfanyl
Nucleophilic substitution Enhanced electronic effects due to chloro group; unconfirmed bioactivity

Structural and Electronic Comparisons

  • Substituent Position: The methyl group at position 8 in the target compound contrasts with derivatives like 4e1 (methyl at position 6).
  • Thioether vs. Amino Groups: The 2-((1-phenylethyl)thio) group enhances lipophilicity compared to 2-amino or 2-diethylamino substituents, which may improve cell permeability but reduce solubility .
  • Aryl vs. Heteroaryl Substituents : Compounds like 8h (3’-thiophenyl) exhibit stronger bactericidal activity than phenyl-substituted derivatives, likely due to the electron-rich thiophene enhancing interactions with bacterial enzymes .

Q & A

Q. How can researchers optimize the synthesis yield of 8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Solvent and Reagents: Use acetic acid as a solvent with alkyl anhydrides under reflux (2–4 hours) to promote nucleophilic substitution at the 2-position of the pyridotriazinone core .
  • Catalysts: For Suzuki coupling at the 7-position, employ tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane with sodium bicarbonate to facilitate cross-coupling with arylboronic acids .
  • Workup: Purify via recrystallization (acetonitrile or ethanol) to isolate high-purity products. Monitor reaction progress by TLC to minimize byproducts.

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify substitution patterns (e.g., thioether linkage at C2 and methyl group at C8) .
  • HPLC: Employ high-performance liquid chromatography with Chromolith or Purospher® columns to assess purity (>98% recommended for pharmacological studies) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, particularly for intermediates like 2-amino-7-iodo derivatives .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of thioether linkage formation at the 2-position?

Methodological Answer:

  • Kinetic Studies: Compare reaction rates under varying temperatures (e.g., reflux vs. room temperature) to infer activation energy and intermediate stability .
  • Isotopic Labeling: Introduce deuterated acetic acid or 13^{13}C-labeled alkyl anhydrides to track proton transfer or bond formation via NMR .
  • Computational Modeling: Use DFT calculations to simulate transition states and identify steric/electronic effects of the 1-phenylethyl substituent .

Q. How should structural modifications be designed to explore structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Core Modifications: Replace the pyridotriazinone scaffold with pyrimidotriazine or thiadiazine analogs to assess bioactivity changes .
  • Substituent Variation: Synthesize derivatives with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) groups at the phenyl ring of the 1-phenylethyl moiety .
  • Biological Assays: Test modified compounds against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to minimize variability .
  • Impurity Profiling: Characterize byproducts (e.g., hydrolyzed thioethers) via LC-MS to rule out confounding effects .
  • Meta-Analysis: Apply statistical tools (ANOVA or Bayesian modeling) to reconcile discrepancies in IC50_{50} values reported in independent studies .

Q. What experimental design principles apply to pharmacological evaluation of this compound?

Methodological Answer:

  • Dose-Response Curves: Use a minimum of six concentrations in triplicate to establish EC50_{50}/IC50_{50} values with 95% confidence intervals .
  • Control Groups: Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .
  • In Vivo Models: For toxicity studies, employ randomized block designs with split-plot arrangements to account for individual variability .

Methodological Considerations for Data Interpretation

Q. How can researchers address low reproducibility in synthetic yields?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test interactions between variables (e.g., temperature, catalyst loading, solvent polarity) .
  • Moisture Sensitivity: Conduct reactions under inert atmosphere (N2_2/Ar) if intermediates like hydrazinyl derivatives are prone to hydrolysis .
  • Scale-Up Protocols: Gradually increase batch size while monitoring exothermicity and mixing efficiency to maintain yield consistency .

Q. What strategies validate the environmental stability of this compound?

Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV light (254–365 nm) and analyze degradation products via LC-HRMS .
  • Hydrolysis Assays: Test stability in buffers (pH 1–13) at 37°C for 24–72 hours to simulate gastrointestinal or environmental conditions .
  • QSPR Modeling: Predict biodegradation pathways using quantitative structure-property relationship models based on logP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.